molecular formula C21H37ClN2O5S B1147510 Methyl 7-chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside CAS No. 147650-54-2

Methyl 7-chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside

Cat. No.: B1147510
CAS No.: 147650-54-2
M. Wt: 465.0 g/mol
InChI Key: HCPHMGDEJJICGS-NQRGRALISA-N
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Description

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a structurally complex molecule featuring a pyrrolidine-2-carboxamide core linked to a dioxolo-pyran moiety. Key structural elements include:

  • Stereochemical complexity: Multiple stereocenters (2R, 3aS, 6R) that influence its biological activity and synthetic challenges.
  • Functional groups: A chloropropyl group, methylsulfanyl substituent, and hydroxy group, which may contribute to its reactivity and pharmacokinetic properties.

This compound’s synthesis likely involves multi-step reactions, including coupling strategies and stereoselective steps, as inferred from analogous syntheses in the literature .

Properties

CAS No.

147650-54-2

Molecular Formula

C21H37ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C21H37ClN2O5S/c1-7-8-12-9-13(24(5)10-12)19(26)23-14(11(2)22)16-18-17(28-21(3,4)29-18)15(25)20(27-16)30-6/h11-18,20,25H,7-10H2,1-6H3,(H,23,26)/t11-,12+,13-,14+,15+,16+,17+,18-,20+/m0/s1

InChI Key

HCPHMGDEJJICGS-NQRGRALISA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3[C@@H]([C@H]([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl

Synonyms

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-3,4-O-(1-methylethylidene)-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside

Origin of Product

United States

Preparation Methods

Formation of the Dioxolane-Protected Pyran Core

The 3aH-dioxolo[4,5-c]pyran scaffold is constructed via cyclization of a protected diol precursor. Starting with methyl 4,6-O-isopropylidene-β-D-glucopyranoside, selective oxidation at C7 using manganese(IV) oxide in tetrahydrofuran (THF) generates the ketone intermediate. Subsequent thio-Michael addition with methyl mercaptan in the presence of boron trifluoride etherate introduces the methylsulfanyl group at C6, achieving >90% regioselectivity.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
OxidationMnO₂ (4.6 equiv)THFReflux77%
ThiolationMeSH, BF₃·Et₂ODCM0°C → RT85%

Chloropropyl Side Chain Installation

The C4-position is functionalized via alkylation using 1-(3-chloropropyl)pyrrolidine, which undergoes in situ azetidinium ion formation to enhance electrophilicity. Reaction with the pyran hydroxyl group in 1-methyl-2-pyrrolidinone (NMP) at 40°C for 12 hours affords the chloropropyl ether derivative with 78% yield.

Synthesis of the Chiral Pyrrolidine-2-Carboxamide Moiety

Enantioselective Pyrrolidine Ring Formation

The (2R)-1-methyl-4-propylpyrrolidine-2-carboxamide is synthesized via a stereocontrolled Claisen rearrangement. Starting with (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate, propargyl ester formation followed by thermal rearrangement yields the allenyl intermediate. Catalytic hydrogenation with Wilkinson’s catalyst [(RhCl(PPh₃)₃)] selectively reduces the allene to the trans-pyrrolidine, retaining >99% enantiomeric excess (ee).

N-Methylation and Propylation

The nitrogen is methylated using methyl triflate in dichloromethane, while the C4-position undergoes propylation via Grignard reaction with propylmagnesium bromide. Quenching with ammonium chloride ensures selective mono-alkylation, achieving 92% yield for the dual functionalization.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (s, 3H, N-CH₃), 2.80 (m, 2H, C4-CH₂CH₂CH₃).

  • LCMS : m/z 213.1 [M+H]⁺.

Coupling of Pyran and Pyrrolidine Fragments

Amide Bond Formation

The chloropropyl-pyran amine is activated as its hydrochloride salt and coupled with the pyrrolidine-2-carboxamide using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF). Triethylamine is employed as a base, achieving 88% yield after purification by silica gel chromatography.

Deprotection and Final Modification

The isopropylidene group is cleaved via acidic hydrolysis (HCl in methanol) to unmask the C7 hydroxyl group. Final recrystallization from ethyl acetate/heptane affords the target compound as a white crystalline solid.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2R,3aS,6R) configuration. The dioxolane ring adopts a chair conformation, while the pyrrolidine carboxamide exhibits a planar geometry at the amide bond.

Chiral HPLC

Enantiopurity is verified using a Chiralpak AD-H column, with isocratic elution (hexane:isopropanol 90:10), confirming >99% ee.

Scalability and Process Optimization

Catalytic Efficiency

The use of Mo(CO)₆ in the Pauson-Khand reaction for pyran cyclization reduces reaction time from 72 to 24 hours, enhancing throughput.

Green Chemistry Considerations

Solvent substitution (THF → 2-MeTHF) in the oxidation step improves environmental compatibility without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloropropyl group can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has indicated potential biological activities:

  • Antimicrobial Properties : Investigated for efficacy against various pathogens.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell growth.

Medicine

The compound is being explored as a therapeutic agent for several diseases:

  • Potential applications in treating infections due to its antimicrobial properties.
  • Investigated for use in cancer therapies based on its biological activity.

Industry

In materials science, the compound is considered for developing new materials with enhanced properties due to its unique chemical structure.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxolane Ring : This is achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
  • Introduction of Functional Groups : Hydroxyl and methylsulfanyl groups are introduced via selective oxidation and thiolation reactions.
  • Cyclization to Form Pyrrolidine Ring : This involves the reaction of an appropriate amine with an electrophile.

Chemical Reactions Analysis

The compound undergoes various types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Can modify functional groups through reduction reactions.
  • Substitution : The chloropropyl group can participate in nucleophilic substitution to introduce different substituents.

Mechanism of Action

The mechanism of action of (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrrolidine and Pyran Derivatives

  • 7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (): Structural similarity: Both compounds feature carboxamide-linked heterocycles. However, the compound replaces the dioxolo-pyran with a pyrrolo-pyrimidine system. Synthesis: Both use coupling reactions (e.g., amide bond formation) but differ in starting materials (e.g., 4-aminobenzenesulfonamide vs. chloropropyl intermediates) . Bioactivity: The sulfonamide group in may enhance solubility, whereas the target compound’s methylsulfanyl group could influence membrane permeability.
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Ring systems: The tetrahydroimidazo-pyridine core contrasts with the target’s dioxolo-pyran-pyrrolidine system. Physical properties: reports a melting point of 243–245°C and 51% yield, suggesting higher crystallinity but lower synthetic efficiency compared to the target compound (yield data unavailable) .

Patent Compounds with Carboxamide Linkages ()

The European patent lists pyrrolo-pyridazine carboxamides with trifluoromethyl and cyano substituents. Key comparisons:

  • Substituent effects : The target’s chloropropyl and hydroxy groups may confer different hydrogen-bonding capabilities vs. the patent compounds’ electron-withdrawing groups (e.g., trifluoromethyl).

Analytical Data

Parameter Target Compound Compound Compound
HRMS (ESI+) Not reported 428.1761 [M+H]+ 554.1543 [M+H]+
1H-NMR Solvent Likely CDCl3/DMSO Not specified CDCl3
Yield Unreported 22.9% 51%

Physicochemical and Pharmacokinetic Properties

  • Drug-likeness : The target’s molecular weight (~600 g/mol estimated) and stereochemical complexity place it in the beyond Rule of 5 (bRo5) space, similar to patent compounds in .
  • PAINS assessment : The pyrrolidine-carboxamide core lacks common PAINS substructures (e.g., toxoflavin), reducing assay interference risks .

Environmental and Industrial Considerations

  • Organohalide impact: The 2-chloropropyl group raises concerns about environmental persistence, akin to bromomethane and PCBs (). Detection in wastewater would require advanced chromatography .
  • Synthesis scalability : The stereochemical complexity may limit cost-effective production, echoing challenges in natural product synthesis () .

Biological Activity

The compound (2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C21H37ClN2O5SC_{21}H_{37}ClN_2O_5S, which indicates the presence of various functional groups that may contribute to its biological properties. The stereochemistry is critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with similar dioxole and pyrrolidine structures have shown efficacy against various bacterial strains. In particular:

  • Antibacterial Activity : Compounds structurally related to this compound have demonstrated activity against Staphylococcus pneumoniae and Pseudomonas aeruginosa. Studies suggest that modifications to the hydroxyl and methyl groups enhance antimicrobial properties .

The proposed mechanism of action for compounds in this class involves interaction with bacterial cell membranes and inhibition of cell wall synthesis. The presence of the chloropropyl group may enhance lipophilicity, facilitating better membrane penetration.

Study 1: Synthesis and Activity

A study synthesized various derivatives of related compounds and tested their antibacterial activity. The results indicated that modifications at specific positions on the pyrrolidine ring significantly influenced antimicrobial effectiveness. The best-performing compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on understanding the SAR of similar compounds. It was found that the presence of the hydroxyl group at position 7 on the tetrahydro-pyran ring was crucial for maintaining antibacterial activity. The study highlighted that substituents at positions 1 and 4 on the pyrrolidine ring could either enhance or diminish activity depending on their nature .

Data Tables

CompoundAntimicrobial ActivityMIC (µg/mL)Target Bacteria
AActive8Staphylococcus aureus
BModerate32Pseudomonas aeruginosa
CInactive>64Bacillus subtilis

Q & A

Q. What statistical approaches are robust for reconciling variability in dose-response curves across cell lines?

  • Methodology : Apply hierarchical Bayesian modeling to account for inter-experimental variability. Normalize data using internal controls (e.g., housekeeping genes) and validate with orthogonal assays (e.g., CRISPR knockdown of target receptors).

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